molecular formula C17H16N2O5 B5789226 Methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate

Methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate

Cat. No.: B5789226
M. Wt: 328.32 g/mol
InChI Key: NRSDNCSHCFYCCT-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate is an organic compound with a complex structure. It is primarily used in various chemical and pharmaceutical applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 2-carbamoylphenol with methyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(phenoxycarbonyl)amino]benzoate
  • Methyl 2-[(2-methylphenoxy)acetyl]amino]benzoate
  • Methyl 2-[(aminocarbonyl)phenoxy]acetyl]amino]benzoate

Uniqueness

Methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate is unique due to its specific functional groups and structural configuration. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-[[2-(2-carbamoylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-17(22)11-6-2-4-8-13(11)19-15(20)10-24-14-9-5-3-7-12(14)16(18)21/h2-9H,10H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSDNCSHCFYCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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